molecular formula C13H25NO4S B10843022 3-Cyclohexanesulfonyl-heptanoic acid hydroxyamide

3-Cyclohexanesulfonyl-heptanoic acid hydroxyamide

Cat. No.: B10843022
M. Wt: 291.41 g/mol
InChI Key: LUHJAOVICRNTRC-UHFFFAOYSA-N
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Description

3-Cyclohexanesulfonyl-heptanoic acid hydroxyamide is a small molecular compound with the chemical formula C13H25NO4S. It is known for its role as an inhibitor of matrix metalloproteinases, particularly matrix metalloproteinase-12

Preparation Methods

The synthesis of 3-Cyclohexanesulfonyl-heptanoic acid hydroxyamide typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane and heptanoic acid as the primary starting materials.

    Sulfonylation: Cyclohexane undergoes sulfonylation to introduce the sulfonyl group, forming cyclohexanesulfonyl chloride.

    Amidation: The cyclohexanesulfonyl chloride is then reacted with heptanoic acid hydroxyamide under controlled conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-Cyclohexanesulfonyl-heptanoic acid hydroxyamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Cyclohexanesulfonyl-heptanoic acid hydroxyamide has several scientific research applications:

    Medicinal Chemistry: It is used as an inhibitor of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexanesulfonyl-heptanoic acid hydroxyamide involves the inhibition of matrix metalloproteinases, particularly matrix metalloproteinase-12 . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing it from interacting with its natural substrates. The molecular targets and pathways involved include the regulation of extracellular matrix degradation and tissue remodeling.

Comparison with Similar Compounds

3-Cyclohexanesulfonyl-heptanoic acid hydroxyamide can be compared with other matrix metalloproteinase inhibitors, such as:

    Batimastat: Another matrix metalloproteinase inhibitor with a different chemical structure but similar inhibitory activity.

    Marimastat: A broad-spectrum matrix metalloproteinase inhibitor used in clinical trials for cancer treatment.

The uniqueness of this compound lies in its specific inhibition of matrix metalloproteinase-12, making it a valuable tool for targeted therapeutic applications .

Properties

Molecular Formula

C13H25NO4S

Molecular Weight

291.41 g/mol

IUPAC Name

3-cyclohexylsulfonyl-N-hydroxyheptanamide

InChI

InChI=1S/C13H25NO4S/c1-2-3-7-12(10-13(15)14-16)19(17,18)11-8-5-4-6-9-11/h11-12,16H,2-10H2,1H3,(H,14,15)

InChI Key

LUHJAOVICRNTRC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=O)NO)S(=O)(=O)C1CCCCC1

Origin of Product

United States

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